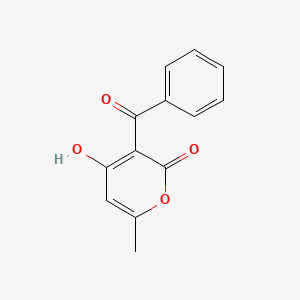
3-Benzoyl-4-hydroxy-6-methyl-2H-pyran-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Benzoyl-4-hydroxy-6-methyl-2H-pyran-2-one is an organic compound with the molecular formula C13H10O4 and a molecular weight of 230.22 g/mol This compound is a derivative of pyran, a six-membered heterocyclic compound containing one oxygen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzoyl-4-hydroxy-6-methyl-2H-pyran-2-one typically involves the reaction of salicylaldehydes with 4-hydroxy-6-methyl-2H-pyran-2-one in the presence of alkali metal halides in an alcoholic medium . The reaction is carried out in an undivided cell under electrolysis conditions, leading to the formation of the desired product with high yield and efficiency.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves the use of large-scale organic synthesis techniques. These methods typically include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-Benzoyl-4-hydroxy-6-methyl-2H-pyran-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzoyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include quinones, alcohols, and substituted derivatives of this compound, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-Benzoyl-4-hydroxy-6-methyl-2H-pyran-2-one has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 3-Benzoyl-4-hydroxy-6-methyl-2H-pyran-2-one involves its interaction with various molecular targets and pathways. For example, it can undergo electrocatalytic reactions with aldehydes to form substituted 3-acetoacetylcoumarins . These reactions are facilitated by the presence of alkali metal halides and occur under mild conditions, leading to the formation of highly reactive intermediates that can further react to form the final products.
Comparaison Avec Des Composés Similaires
Similar Compounds
Some similar compounds to 3-Benzoyl-4-hydroxy-6-methyl-2H-pyran-2-one include:
- 4-Hydroxy-6-methyl-2H-pyran-2-one
- 3-Acetyl-4-hydroxy-6-methyl-2H-pyran-2-one
- 3-Cinnamoyl-4-hydroxy-6-methyl-2H-pyran-2-one
Uniqueness
What sets this compound apart from these similar compounds is its unique benzoyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in the synthesis of complex organic molecules and in various industrial applications.
Propriétés
IUPAC Name |
3-benzoyl-4-hydroxy-6-methylpyran-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O4/c1-8-7-10(14)11(13(16)17-8)12(15)9-5-3-2-4-6-9/h2-7,14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBDFOPCHJGACKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)O1)C(=O)C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[(2Z)-3,4-bis(4-methylphenyl)-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide](/img/structure/B2752833.png)
amine](/img/structure/B2752835.png)
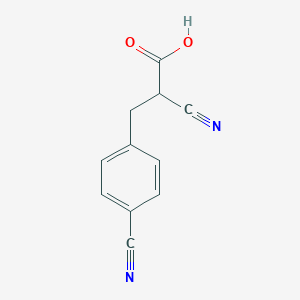
![5-bromo-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2752837.png)
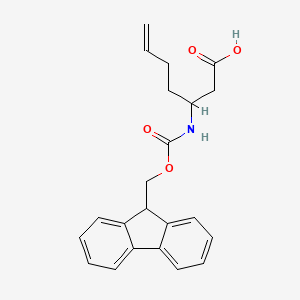

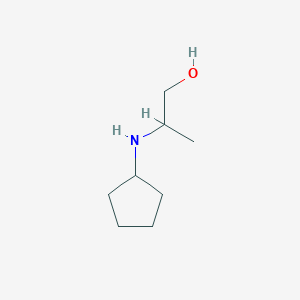
![(3E)-3-{[(4-bromophenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2752842.png)
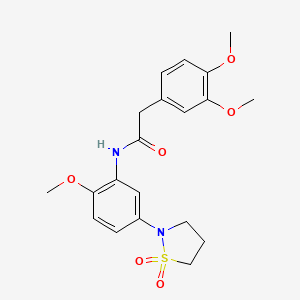

![2-[(4,4-Difluorocyclohexyl)oxy]-4-methylpyrimidine](/img/structure/B2752848.png)
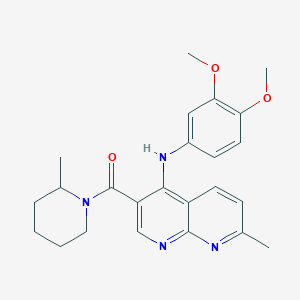
![(3E,5E)-3,5-bis[(4-fluorophenyl)methylidene]-1-methylpiperidin-4-one](/img/structure/B2752851.png)
![(2E)-3-[6-(methoxycarbonyl)pyridin-3-yl]prop-2-enoic acid hydrochloride](/img/structure/B2752853.png)
